![molecular formula C16H12BrNO2 B14562683 (4E)-4-[(4-Bromophenyl)imino]-1-phenylbutane-1,3-dione CAS No. 61756-14-7](/img/structure/B14562683.png)
(4E)-4-[(4-Bromophenyl)imino]-1-phenylbutane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-[(4-Bromophenyl)imino]-1-phenylbutane-1,3-dione is an organic compound characterized by its unique structure, which includes a bromophenyl group and a phenylbutane-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(4-Bromophenyl)imino]-1-phenylbutane-1,3-dione typically involves the condensation of 4-bromoaniline with 1-phenylbutane-1,3-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the imino group.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(4-Bromophenyl)imino]-1-phenylbutane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
(4E)-4-[(4-Bromophenyl)imino]-1-phenylbutane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical assays.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4E)-4-[(4-Bromophenyl)imino]-1-phenylbutane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. The imino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The bromophenyl group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(4E)-4-[(4-Chlorophenyl)imino]-1-phenylbutane-1,3-dione: Similar structure with a chlorine atom instead of bromine.
(4E)-4-[(4-Fluorophenyl)imino]-1-phenylbutane-1,3-dione: Contains a fluorine atom in place of bromine.
(4E)-4-[(4-Methylphenyl)imino]-1-phenylbutane-1,3-dione: Features a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (4E)-4-[(4-Bromophenyl)imino]-1-phenylbutane-1,3-dione imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This distinguishes it from similar compounds with different substituents.
Properties
CAS No. |
61756-14-7 |
|---|---|
Molecular Formula |
C16H12BrNO2 |
Molecular Weight |
330.17 g/mol |
IUPAC Name |
4-(4-bromophenyl)imino-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C16H12BrNO2/c17-13-6-8-14(9-7-13)18-11-15(19)10-16(20)12-4-2-1-3-5-12/h1-9,11H,10H2 |
InChI Key |
ZLYAUGBBFPXRDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C=NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2,6-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14562607.png)
![N,N'-(Ethane-1,2-diyl)bis[N-cyclohexyl-2-(octane-1-sulfonyl)acetamide]](/img/structure/B14562610.png)
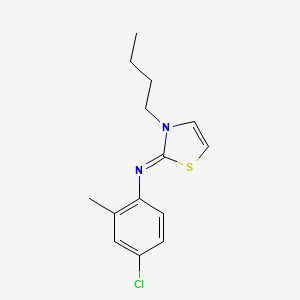
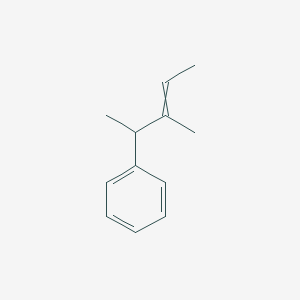
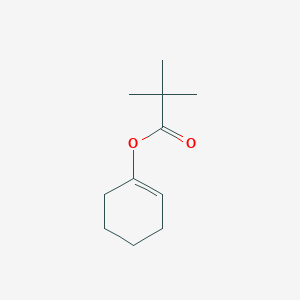
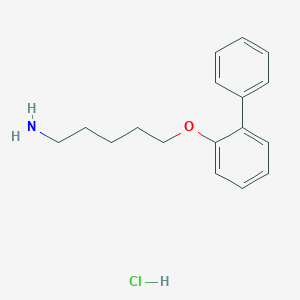
![5-(1-{[4-(Diethylamino)but-2-YN-1-YL]oxy}ethoxy)-2-methylpent-3-YN-2-OL](/img/structure/B14562647.png)
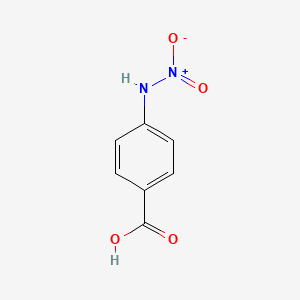
![[(2R,5S)-1-(Benzenesulfonyl)pyrrolidine-2,5-diyl]dimethanol](/img/structure/B14562656.png)
![Ethyl [2-(dimethylamino)ethoxy]acetate](/img/structure/B14562663.png)
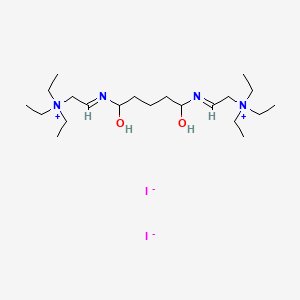
![N-[2-(Dimethylamino)ethyl]-N-ethylnitramide](/img/structure/B14562668.png)
![Methyl [4-hydroxy-3-(hydroxymethyl)phenyl]acetate](/img/structure/B14562677.png)
![N-Ethyl-2-[phenyl(2-phenylethenyl)arsanyl]ethan-1-amine](/img/structure/B14562678.png)
